molecular formula C14H19N5OS B2744763 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1203375-56-7

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No. B2744763
CAS RN: 1203375-56-7
M. Wt: 305.4
InChI Key: BOTFFSARXYIZBK-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for the treatment of various types of cancers.

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide, a compound with complex heterocyclic structures, plays a significant role in synthetic chemistry. Research has been focused on the synthesis of related heterocyclic compounds, demonstrating methodologies for constructing pyrimidine and thiophene derivatives. For instance, synthesis techniques have been developed to create thiourea carboxylic acid methyl ester derivatives from 2-amino-4,6-dimethoxyl pyrimidine, highlighting structural characterization through X-ray diffraction analysis (S. Ji, 2006). These synthetic approaches underline the importance of the compound in facilitating the development of novel heterocyclic structures with potential pharmaceutical applications.

Antimicrobial and Antiproliferative Activities

The compound and its derivatives have been examined for their biological activities, particularly in antimicrobial and anticancer contexts. Research into unfused heterobicycles and pyridinylpyrimidines with strongly basic side chains has revealed their potential as amplifiers of phleomycin against Escherichia coli, indicating a pathway to enhancing antibiotic efficacy (D. J. Brown & W. Cowden, 1982). Additionally, novel thiophene and thienopyrimidine derivatives have been synthesized and tested for antiproliferative activity, with some compounds showing significant action against breast and colon cancer cell lines, suggesting a promising avenue for cancer treatment research (M. Ghorab et al., 2013).

Catalysis and Reaction Mechanisms

The compound's framework has been pivotal in exploring catalytic processes and reaction mechanisms within organic synthesis. Studies on Gewald reactions under organocatalyzed aqueous conditions have demonstrated efficient formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's relevance in facilitating environmentally friendly and efficient synthetic routes (M. S. Abaee & Somaye Cheraghi, 2013).

properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-3-15-12-9-13(19-10(2)18-12)16-6-7-17-14(20)11-5-4-8-21-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,20)(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTFFSARXYIZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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